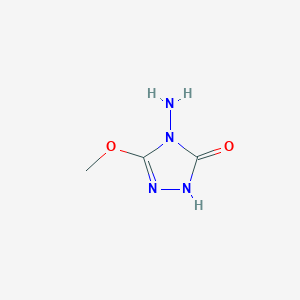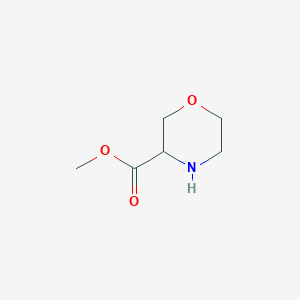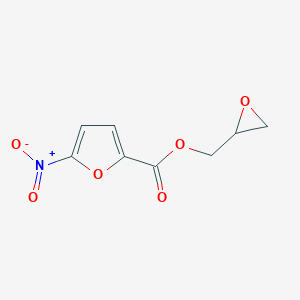
Methyl (E)-8-methylnon-6-enoate
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its major uses .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Synthesis and Transformations
Methyl (E)-8-methylnon-6-enoate is a compound involved in the synthesis and transformation of various chemical structures. It serves as a versatile synthon for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more. This is evident in the work of Pizzioli et al. (1998) who demonstrated its application in synthesizing multifunctional compounds (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Photochemical Reactions
The compound also plays a role in photochemical reactions. For instance, Baeckström (1978) investigated the photochemical transformations of methyl E- and Z-4,4,6-trimethyl-2,5-dienoate, a related compound, highlighting the diverse potential of such molecules in photochemical studies (Baeckström, 1978).
Natural Occurrence and Biodiversity
Studies like that by Nawrath et al. (2010) on the bacterial isolate Chitinophaga Fx7914, revealed the presence of various methyl esters including methyl (E)-8-methylnon-6-enoate. This demonstrates its occurrence in natural systems and potential relevance in studying biodiversity (Nawrath, Gerth, Müller, & Schulz, 2010).
Isotopic Studies
The compound has been used in isotopic studies, as shown by Markai et al. (2002) who used quantitative 2H NMR spectroscopy to determine the natural abundance site-specific 2H isotopic content of various compounds, including methyl (E)-8-methylnon-6-enoate (Markai, Marchand, Mabon, Baguet, Billault, & Robins, 2002).
Organic Synthesis
Methyl (E)-8-methylnon-6-enoate is also utilized in organic synthesis. For instance, Brenna et al. (2012) used enoate reductases to develop a biocatalyzed approach for the synthesis of chiral drugs, indicating the compound's utility in pharmaceutical synthesis (Brenna, Gatti, Manfredi, Monti, & Parmeggiani, 2012).
Environmental and Green Chemistry
In the field of environmental and green chemistry, Vadgama et al. (2020) discussed the synthesis of a similar compound, methyl-12-hydroxyoctadec-9-enoate, using green chemistry principles. This highlights the potential of using methyl (E)-8-methylnon-6-enoate in sustainable chemical practices (Vadgama, Khatkhatay, Odaneth, & Lali, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (E)-8-methylnon-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNUXABWYPYWTB-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-8-methylnon-6-enoate | |
CAS RN |
112375-54-9 | |
| Record name | 6-Nonenoic acid, 8-methyl-, methyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112375549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



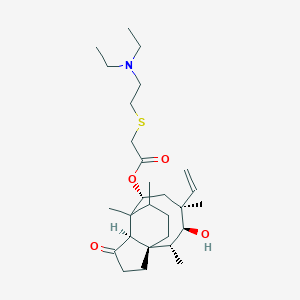

![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

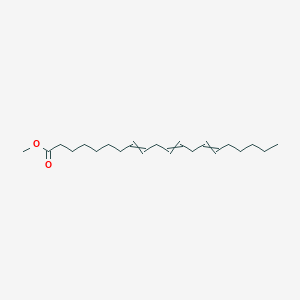
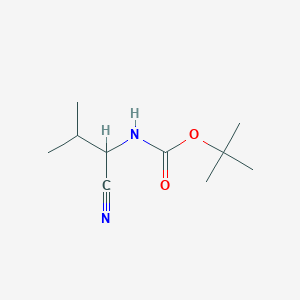
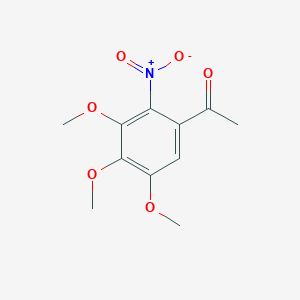

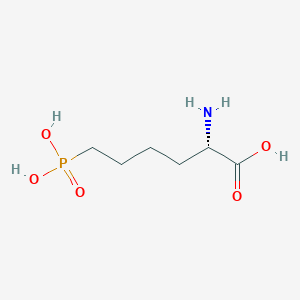
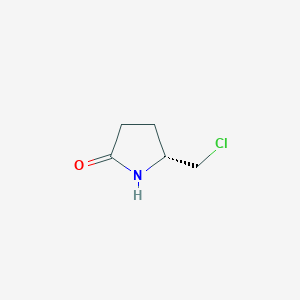
![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
